molecular formula C16H18N4O B12160382 N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

Cat. No.: B12160382
M. Wt: 282.34 g/mol
InChI Key: UWHWPPNCGKPMLX-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide (CAS: 1436002-99-1) is an indole-6-carboxamide derivative with a molecular formula of C₁₆H₂₆N₄O₂ and a molecular weight of 282.34 g/mol . Its structure comprises a 1-methylpyrazole moiety attached via a carboxamide linkage to a 1-isopropyl-substituted indole core.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)-1-propan-2-ylindole-6-carboxamide

InChI

InChI=1S/C16H18N4O/c1-11(2)20-9-6-12-4-5-13(10-14(12)20)16(21)17-15-7-8-19(3)18-15/h4-11H,1-3H3,(H,17,18,21)

InChI Key

UWHWPPNCGKPMLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=NN(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound's structure suggests potential applications in drug development, particularly as an anti-inflammatory and anticancer agent. Pyrazole derivatives have been widely studied for their therapeutic properties, which include:

  • Anti-inflammatory Activity : Pyrazole-containing compounds have been shown to exhibit significant anti-inflammatory effects. For example, derivatives similar to N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide have been evaluated for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .
  • Anticancer Potential : Numerous studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation .

Data Table: Anticancer Activity of Related Pyrazole Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AMCF70.39
Compound BA54926
Compound CHepG20.01
Compound DHCT1160.46

Case Study 1: Anticancer Screening

A study conducted by Wei et al. focused on a series of pyrazole derivatives, revealing that certain compounds significantly inhibited the growth of A549 cells with an IC50 value of 26 µM. This suggests that modifications to the pyrazole structure can lead to enhanced anticancer activity .

Case Study 2: Inhibition of Cyclooxygenase

Research by Huang et al. evaluated the anti-inflammatory potential of various pyrazole derivatives, including those structurally related to this compound. The findings indicated that these compounds could effectively inhibit cyclooxygenase enzymes, thereby reducing inflammation in vitro .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives

Several pyrazole carboxamide analogs share structural motifs with the target compound:

  • 2-(Methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl)cyclohexane-1-carboxylic acid (CAS: 1006448-12-9, MW: 279.34 g/mol) features a cyclohexane-carboxylic acid group instead of an indole core, which may enhance rigidity and alter solubility .
  • 4-Amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1001500-38-4, MW: 234.26 g/mol) lacks the indole ring entirely, focusing on a pyrazole-pyrazole scaffold. This simplification reduces molecular weight but may diminish binding affinity due to fewer aromatic interactions .

Indole and Pyridazine Derivatives

  • N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () incorporates a pyridazine ring instead of indole. Its planar structure and intramolecular hydrogen bonding (S(6) motif) contribute to crystalline stability, a property that could differ in the target compound due to the bulkier isopropyl group .

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Potential Impact on Properties
Target Compound Indole 282.34 1-Methylpyrazole, isopropyl Enhanced hydrophobicity, moderate size
Compound 41 Pyrrole 392.2 Trifluoromethylpyridine Increased electronegativity, higher MW
CAS 1001500-38-4 Pyrazole-pyrazole 234.26 4-Methoxy substitution Reduced aromatic surface area
CAS 1005612-70-3 Pyrazolo-pyridine 374.4 Ethyl, phenyl groups Higher steric hindrance

Substituent Effects on Bioactivity

  • Alkoxy Group Variations : Compounds in (e.g., 4-methoxy vs. 4-ethoxy substitutions) demonstrate how small changes in alkoxy groups can modulate solubility and receptor binding. The target compound’s isopropyl group may similarly influence lipophilicity and metabolic stability .
  • Trifluoromethyl Groups: Compound 41 () includes a trifluoromethylpyridine moiety, which often enhances metabolic resistance and target affinity.

Biological Activity

N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features that include a pyrazole ring and an indole moiety. These structural characteristics are often associated with various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The following sections detail the key areas of biological activity:

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrazole and indole structures can inhibit cancer cell proliferation through various mechanisms.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79Apoptosis induction
Compound BNCI-H46012.50Inhibition of cell cycle progression
Compound CSF-26842.30Targeting specific signaling pathways

Studies have demonstrated that this compound can inhibit tumor growth in vitro and in vivo models by targeting key pathways involved in cancer progression .

Anti-inflammatory Effects

The presence of indole derivatives is often linked to anti-inflammatory activities. Research suggests that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Case Study:
In a study examining the anti-inflammatory effects of various pyrazole derivatives, it was found that this compound significantly reduced TNFα and IL-6 production in human chondro-sarcoma cells (SW1353), demonstrating its potential as an anti-inflammatory agent .

Neuroprotective Effects

Some studies suggest that compounds with similar structures may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders. The neuroprotective mechanisms may involve modulation of oxidative stress and apoptosis pathways.

The mechanisms by which this compound exerts its biological effects are multifaceted:

In Silico Docking Studies:
These studies indicate that the compound has a high binding affinity for various enzymes and receptors involved in cancer and inflammatory pathways. For instance, docking studies have suggested potential interactions with p38 MAPK, a key regulator in inflammatory responses .

Biological Assays:
Cellular assays have been conducted to evaluate the efficacy of this compound against specific cancer types and inflammatory conditions. Results from these assays underscore its potential as a therapeutic agent.

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(1-methyl-1H-pyrazol-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide?

The synthesis of structurally related indole-carboxamide derivatives often involves multi-step reactions, including amide coupling, nucleophilic substitutions, and heterocyclic ring formation. Key factors include:

  • Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
  • Temperature control : Maintaining inert atmospheres (N₂/Ar) during pyrazole and indole ring formation to prevent oxidation .
  • Purification : Column chromatography with gradients (e.g., 10–50% EtOAc/hexane) to isolate intermediates, as seen in analogous carboxamide syntheses .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Routine characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., indole C-6 carboxamide, methylpyrazole). Cross-peaks in 2D NMR (HSQC, HMBC) resolve ambiguities in aromatic regions .
  • HRMS : Accurate mass analysis (e.g., ESI-HRMS) to confirm molecular formula, with deviations <2 ppm, as demonstrated in related indazole-carboxamides .
  • X-ray crystallography : For unambiguous structural confirmation, though crystallization may require co-solvents (e.g., DMSO/EtOH) .

Q. How does the compound’s solubility influence formulation for in vitro assays?

Solubility is typically poor in aqueous buffers due to the hydrophobic indole and isopropyl groups. Strategies include:

  • Co-solvents : DMSO (≤1% v/v) for stock solutions, validated in assays for similar carboxamides .
  • Micellar systems : Use of surfactants like Tween-80 (0.1–0.5%) to enhance dispersibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to improve target affinity?

SAR insights from analogous compounds suggest:

  • Pyrazole substituents : Methyl groups at N-1 enhance metabolic stability (e.g., t₁/₂ >2 hrs in microsomal assays) .
  • Indole modifications : Electron-withdrawing groups at C-5/C-7 (e.g., -CF₃) improve receptor binding in kinase inhibitors .
  • Isopropyl group : Replacing with cyclopropane increases steric bulk, potentially enhancing selectivity .

Q. What methodologies are used to identify biological targets of this compound?

  • Docking studies : Surflex-Dock or AutoDock Vina to screen against kinase or GPCR libraries. For example, pyrazolylpyridazines showed inhibitory activity against glycogen synthase kinase 3 (GSK-3β) .
  • Affinity chromatography : Immobilized compound used to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

Q. How should contradictory data between in vitro and in vivo activity be resolved?

Case study: A related indole-carboxamide showed potent enzyme inhibition (IC₅₀ = 50 nM) but poor in vivo efficacy. Resolution steps:

  • Pharmacokinetic profiling : Assess bioavailability (e.g., AUC₀–24) and tissue distribution .
  • Metabolite screening : LC-HRMS to identify inactive/degraded products (e.g., oxidative demethylation at pyrazole N-1) .

Q. What experimental designs address enantiomeric effects in stereoisomeric derivatives?

For chiral analogs (e.g., dimethylamino-phenylpropyl derivatives):

  • Chiral HPLC : Use of columns like Chiralpak IA/IB to separate enantiomers (resolution factor >1.5) .
  • Biological evaluation : Test R and S isomers separately, as seen in GSK-3β inhibitors where stereochemistry altered IC₅₀ by 10-fold .

Q. How can metabolic stability be improved without compromising potency?

Strategies from indazole-carboxamide research:

  • Deuterium incorporation : Replace methyl groups with CD₃ to slow CYP450-mediated oxidation .
  • Heteroatom substitution : Replace isopropyl with trifluoroethyl, reducing LogP while maintaining binding (ΔLogP = -0.8) .

Q. What computational tools predict off-target interactions for this compound?

  • SwissADME : Predicts blood-brain barrier permeability (e.g., Brain Score = 0.45, indicating low CNS penetration) .
  • Pharmit server : Virtual screening against Tox21 libraries to flag potential hERG or CYP3A4 liabilities .

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